molecular formula C16H24BrNO2 B5209161 4-[6-(4-bromophenoxy)hexyl]morpholine

4-[6-(4-bromophenoxy)hexyl]morpholine

Cat. No.: B5209161
M. Wt: 342.27 g/mol
InChI Key: FNRDPXXKZKMPKW-UHFFFAOYSA-N
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Description

4-[6-(4-Bromophenoxy)Hexyl]Morpholine is a brominated aromatic compound featuring a morpholine ring connected to a hexyl chain terminated by a 4-bromophenoxy group.

Properties

IUPAC Name

4-[6-(4-bromophenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRDPXXKZKMPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-bromophenoxy)hexyl]morpholine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions starting from a suitable alkyl halide. The halide undergoes nucleophilic substitution with a phenol derivative to introduce the phenoxy group.

    Bromination: The phenoxy group is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.

    Morpholine Ring Introduction: The final step involves the reaction of the brominated hexyl chain with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-bromophenoxy)hexyl]morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized products.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted morpholine derivatives, oxidized phenoxy compounds, and reduced brominated products.

Scientific Research Applications

4-[6-(4-bromophenoxy)hexyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interaction of morpholine derivatives with biological targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[6-(4-bromophenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in π-π interactions or hydrogen bonding with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The hexyl chain provides the necessary hydrophobic interactions to stabilize the compound within the target site.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenoxy Group Chain Length/Functional Group Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-[6-(4-Bromophenoxy)Hexyl]Morpholine 4-Bromo Hexyl chain C₁₆H₂₄BrNO₂ ~346.28 Not provided Hypothesized use in drug synthesis
4-[6-(3-Methylphenoxy)Hexyl]Morpholine 3-Methyl Hexyl chain C₁₇H₂₇NO₂ 289.40 Not provided Potential monomer for polymers
4-[6-(2-Bromo-4,5-Dimethylphenoxy)Hexyl]Morpholine 2-Bromo, 4,5-Dimethyl Hexyl chain C₁₈H₂₈BrNO₂ 370.32 664967-57-1 Enhanced steric hindrance
4-[(4-Bromo-3-Methoxyphenyl)Methyl]Morpholine 4-Bromo, 3-Methoxy Methyl linker C₁₂H₁₆BrNO₂ 300.17 1394291-37-2 Improved solubility due to methoxy
4-[(2-Bromo-4-Methylphenoxy)Acetyl]Morpholine 2-Bromo, 4-Methyl Acetyl linker C₁₃H₁₆BrNO₃ 314.17 301693-97-0 Ketone functionality for reactivity

Key Observations :

  • Substituent Position : Bromine at the para position (as in the target compound) maximizes electronic effects for aromatic substitution reactions compared to ortho or meta positions .
  • Functional Groups : Acetyl or methoxy substituents alter electronic properties (e.g., methoxy increases solubility, while acetyl introduces ketone reactivity) .

Physicochemical and Electronic Properties

Evidence from polymer science (e.g., copolymers with nitrophenyl or styryl groups) highlights substituent-dependent UV absorption and optical band gaps. For example:

  • UV Absorption : Structural analogs with nitro or styryl groups exhibit absorption peaks between 560–585 nm in chloroform, suggesting similar conjugation effects could occur in brominated morpholine derivatives .
  • Thermal Stability: Morpholine derivatives with aromatic bromine show higher thermal decomposition temperatures (>250°C) compared to non-brominated analogs, attributed to bromine’s electron-withdrawing effects .

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